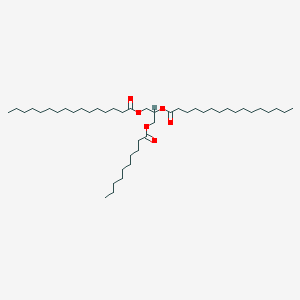

1,2-Dipalmitoyl-3-decanoyl-rac-glycerol

描述

属性

IUPAC Name |

(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBURFJXMBPWRIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H86O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

723.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physical Properties of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-decanoyl-rac-glycerol is a mixed-acid triglyceride containing two palmitic acid moieties at the sn-1 and sn-2 positions and a decanoic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1][2][3] As a specific triacylglycerol, its physical properties are of significant interest in various fields, including food science, materials science, and pharmaceutical sciences, particularly in the formulation of lipid-based drug delivery systems. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines experimental protocols for their determination, and presents a logical workflow for its physicochemical analysis.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C45H86O6 | [1][2] |

| Molecular Weight | 723.2 g/mol | [1] |

| CAS Number | 93378-78-0 | [1] |

| Synonyms | 1,2-Dipalmitoyl-3-Caproyl-rac-glycerol, 1,2-Palmitin-3-Caprin, 1,2-Palmitin-3-Decanoin, TG(16:0/16:0/10:0) | [1][2] |

| Physical State | Solid | [1] |

| Solubility | Chloroform: 10 mg/ml | [1] |

| Purity | >98% | [1] |

| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [3] |

Experimental Protocols for Physicochemical Characterization

The determination of the physical properties of triglycerides like this compound involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Determination of Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique for characterizing the thermal transitions of lipids, including melting and crystallization events.

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of transition temperatures and enthalpies.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to prevent any loss of sample during heating. An empty sealed pan is used as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the final melting point (e.g., 100°C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase thermal history.

-

Cool the sample back to the initial temperature at a controlled rate to observe crystallization behavior.

-

A second heating scan is often performed to analyze the thermal behavior of the recrystallized sample.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic transition. The enthalpy of fusion is calculated from the area under the melting peak.

-

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is employed to assess the thermal stability and decomposition profile of the triglyceride.

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10 or 20°C/min.[4]

-

Data Analysis: The onset of decomposition is identified as the temperature at which a significant mass loss begins. The resulting TGA curve provides a profile of the material's thermal stability.

-

Determination of Solubility

-

Principle: The solubility is determined by finding the maximum concentration of the solute that can dissolve in a solvent at a given temperature to form a stable solution.

-

Methodology:

-

Add a known excess amount of this compound to a known volume of the solvent of interest (e.g., chloroform, ethanol, acetone) in a sealed vial.

-

Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the suspension to remove the undissolved solid.

-

Take a known aliquot of the supernatant and evaporate the solvent.

-

Weigh the remaining residue to determine the concentration of the dissolved triglyceride.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of this compound.

Conclusion

This technical guide has synthesized the available data on the physical properties of this compound and provided a framework for its experimental characterization. While foundational data such as molecular weight and formula are established, further experimental determination of its thermal properties and density is crucial for its application in research and development. The outlined protocols and analytical workflow provide a robust starting point for scientists and professionals to comprehensively characterize this and other mixed-acid triglycerides.

References

An In-depth Technical Guide on the Structure and Conformation of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dipalmitoyl-3-decanoyl-rac-glycerol is a mixed-chain triacylglycerol (TAG) composed of a glycerol (B35011) backbone esterified with two palmitic acid residues at the sn-1 and sn-2 positions and a decanoic acid residue at the sn-3 position. This molecule is of significant interest in lipid science and drug delivery due to the presence of both long-chain (palmitic acid, C16:0) and medium-chain (decanoic acid, C10:0) fatty acids. This unique structure imparts distinct physicochemical properties, influencing its solid-state behavior, and potential biological activity. This technical guide provides a comprehensive overview of the structure, conformation, and experimental analysis of this compound, intended for researchers and professionals in drug development and lipid-based formulation.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is defined by the specific arrangement of its acyl chains on the glycerol backbone. This asymmetry in chain length is a critical determinant of its conformational properties.

| Property | Value | Reference |

| Molecular Formula | C45H86O6 | [1] |

| Molecular Weight | 723.2 g/mol | [1] |

| Synonyms | TG(16:0/16:0/10:0), 1,2-Palmitin-3-caprin, 1,2-Dipalmitoyl-3-caproyl-rac-glycerol | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in chloroform (B151607) (10 mg/ml) | [1] |

Conformational Analysis: Polymorphism and Molecular Packing

Triacylglycerols are known to exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing arrangements. This behavior is particularly complex in mixed-chain TAGs like this compound. The polymorphic behavior of this compound has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

A key study by Kodali et al. (1984) on a homologous series of 1,2-dipalmitoyl-3-acyl-sn-glycerols, including the decanoyl variant, revealed that this molecule exhibits distinct packing behaviors dependent on the solvent used for crystallization.[2][3] The study identified two primary packing arrangements for 1,2-dipalmitoyl-3-decanoyl-sn-glycerol: a triple-layer triglyceride-type packing and a double-layer triglyceride-type packing.[2]

In the triple-layer packing , observed for related compounds like 1,2-dipalmitoyl-3-hexanoyl and 3-octanoyl-sn-glycerols, the shorter acyl chains form a central layer between two layers of the longer palmitoyl (B13399708) chains.[2] Conversely, the double-layer packing , seen in analogs with longer third chains (dodecanoyl and tetradecanoyl), involves the acyl chains at the sn-1 and sn-2 positions forming a nearly straight line, with the sn-3 chain folding to lie parallel to the sn-1 chain.[2] The intermediate nature of the decanoyl chain allows 1,2-dipalmitoyl-3-decanoyl-sn-glycerol to adopt either of these conformations.[2]

Further investigation by the same research group (Kodali et al., 1989) delved deeper into the molecular packing, describing bilayer, trilayer, and even hexalayer structures for 1,2-dipalmitoyl-3-decanoyl-sn-glycerol, highlighting the conformational flexibility of this molecule.

Experimental Protocols

Synthesis of this compound

A general and detailed protocol for the synthesis of mixed-acid triacylglycerols like this compound involves a multi-step process. The following is a representative synthetic workflow.

Caption: Synthetic workflow for this compound.

Methodology:

-

Protection: The primary hydroxyl groups at the sn-1 and sn-3 positions of rac-glycerol are selectively protected, often using a bulky protecting group like trityl chloride, to leave the sn-2 hydroxyl group available for reaction.

-

Acylation of sn-2 Position: The free hydroxyl group at the sn-2 position is then acylated with palmitic acid using a suitable coupling agent (e.g., dicyclohexylcarbodiimide/4-dimethylaminopyridine) or by converting palmitic acid to its more reactive acyl chloride or anhydride.

-

Deprotection: The protecting groups on the sn-1 and sn-3 hydroxyls are removed.

-

Selective Acylation of sn-1 Position: The primary hydroxyl at the sn-1 position is selectively acylated with palmitic acid. This can be achieved by enzymatic methods or by exploiting the differential reactivity of primary versus secondary hydroxyls.

-

Final Acylation: The remaining free hydroxyl at the sn-3 position is acylated with decanoic acid.

-

Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.

Characterization by Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)

DSC Protocol:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample is subjected to a controlled temperature program in a DSC instrument, for example:

-

Heating from room temperature to a temperature above its melting point to erase thermal history.

-

Cooling at a controlled rate (e.g., 10°C/min) to a low temperature to induce crystallization.

-

Heating again at a controlled rate (e.g., 5°C/min) to observe melting transitions.

-

-

The heat flow to or from the sample relative to the reference is recorded as a function of temperature, yielding a thermogram that reveals melting points and enthalpies of transition for different polymorphs.

XRD Protocol:

-

A powdered sample of the crystallized this compound is mounted on a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα radiation) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern provides information about the long and short spacings of the crystal lattice, which are characteristic of the different polymorphic forms and chain packing arrangements.

Biological Context and Signaling Pathways

While direct involvement of this compound in specific signaling pathways is not extensively documented, the metabolic fate of its constituent fatty acids, particularly the medium-chain decanoic acid, can influence cellular signaling. Medium-chain triglycerides (MCTs) are known to be rapidly absorbed and metabolized, leading to the production of ketone bodies and influencing pathways such as the PI3K/AKT and PPARγ signaling cascades.[4][5]

The decanoic acid released from the hydrolysis of this compound can act as a signaling molecule. For instance, medium-chain fatty acids have been shown to be activators of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[4] Activation of PPARγ can modulate the expression of genes involved in lipid and glucose metabolism.

Caption: Potential signaling roles of medium-chain fatty acid metabolites.

Conclusion

This compound presents a fascinating case study in the physical chemistry of lipids. Its unique mixed-chain structure gives rise to complex polymorphic behavior and conformational flexibility, which are crucial considerations for its application in areas such as structured lipids in food technology and as an excipient in drug delivery systems. The ability to exist in different crystalline forms can impact the stability, release profile, and bioavailability of formulated products. Understanding the synthesis, characterization, and potential biological interactions of this molecule is therefore of paramount importance for researchers and professionals working to harness the properties of complex lipids. Further research into the specific biological activities of this and related mixed-chain triglycerides will likely unveil new opportunities for their use in therapeutic and nutraceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. experts.umn.edu [experts.umn.edu]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Presence and Analysis of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol in Bovine Milk Fat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine milk fat is a highly complex natural lipid mixture, with triacylglycerols (TAGs) constituting approximately 98% of its total weight. The specific composition and structure of these TAGs are of significant interest to researchers in nutrition, food science, and drug development due to their impact on the physical, chemical, and biological properties of milk and dairy products. One such TAG is 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol, a molecule composed of two palmitic acid (C16:0) moieties and one decanoic acid (C10:0) moiety attached to a glycerol (B35011) backbone. This technical guide provides an in-depth overview of the natural sources of this specific TAG in bovine milk fat, the methodologies for its analysis, and the current state of quantitative understanding.

The immense diversity of fatty acids in bovine milk, which can be esterified at three different positions on the glycerol backbone, leads to a vast number of potential TAG isomers. This complexity presents a significant analytical challenge, particularly for the quantification of specific regioisomers like this compound. Current analytical techniques often provide quantitative data for groups of TAGs with the same total carbon number and degree of unsaturation, rather than for individual isomers.

Quantitative Data on Triacylglycerols in Bovine Milk Fat

| Study Reference | Animal Breed | Season | Relative Abundance of TAG C42:0 (% of total TAGs) | Analytical Method |

| van Valenberg et al. (2016) | Dutch Holstein-Friesian | Not specified | ~1.5% | GC |

| Månsson (2008) | Swedish Red and White | Not specified | ~1.2% | Not specified |

| Comparative Analysis (2021) | Holstein Friesian | Winter | Present, but not quantified | LC-MS/MS |

| Comparative Analysis (2021) | Holstein Friesian | Summer | Present, but not quantified | LC-MS/MS |

| Comparative Analysis (2021) | Jaffarabadi Buffalo | Winter | Present, but not quantified | LC-MS/MS |

| Comparative Analysis (2021) | Jaffarabadi Buffalo | Summer | Present, but not quantified | LC-MS/MS |

Note: The exact quantification of specific TAG isomers is an ongoing area of research. The data presented here for the C42:0 group should be interpreted as an approximation of the abundance of the class to which this compound belongs.

Experimental Protocols for Triacylglycerol Analysis

The analysis of specific TAGs in bovine milk fat involves several key steps, from lipid extraction to sophisticated chromatographic and mass spectrometric techniques. The following is a synthesized protocol based on methodologies reported in the literature.[1][2][3][4]

Lipid Extraction (Folch Method)

This is a widely used method for extracting lipids from biological samples.

-

Materials:

-

Bovine milk sample

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

-

Glass vials

-

-

Procedure:

-

Homogenize 1 volume of milk with 10 volumes of a chloroform:methanol (2:1, v/v) mixture.

-

Agitate the mixture for 20 minutes at room temperature.

-

Add 2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

-

Centrifuge the mixture at a low speed (e.g., 2000 rpm) for 10 minutes to facilitate phase separation.

-

Carefully collect the lower chloroform phase, which contains the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the total lipid extract.

-

Redissolve the lipid extract in a suitable solvent (e.g., chloroform or hexane) for further analysis.

-

Triacylglycerol Separation and Identification (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for the detailed analysis of TAG profiles.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 or C30 column

-

Mass spectrometer (e.g., Quadrupole Time-of-Flight, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI)

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 30% B to 100% B over 40 minutes, followed by a 10-minute hold at 100% B.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 350°C.

-

Full Scan MS Range: m/z 300-1200.

-

MS/MS Fragmentation: Collision-induced dissociation (CID) of precursor ions corresponding to TAGs of interest. The fragmentation pattern provides information on the constituent fatty acids.

-

Logical Workflow for TAG Analysis

The following diagram illustrates the general workflow for the identification and quantification of specific triacylglycerols in bovine milk fat.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triacylglycerides and Cholesterol in Organic Milk from Chiapas, Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Analysis of Milk Triglycerides Profile between Jaffarabadi Buffalo and Holstein Friesian Cow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of TG(16:0/16:0/10:0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the asymmetric triglyceride TG(16:0/16:0/10:0), also known as 1,2-dipalmitoyl-3-decanoyl-rac-glycerol. This document details the synthetic pathways, experimental protocols, and quantitative data pertinent to the preparation of this mixed-acid triglyceride. The information is intended to support researchers and professionals in the fields of lipid chemistry, drug development, and nutritional science.

Introduction to TG(16:0/16:0/10:0)

TG(16:0/16:0/10:0) is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two molecules of palmitic acid (a saturated 16-carbon fatty acid) and one molecule of capric acid (a saturated 10-carbon fatty acid). Its IUPAC name is (2R)-1-(decanoyloxy)-3-(hexadecanoyloxy)propan-2-yl hexadecanoate, and its molecular formula is C45H86O6. As a mixed-acid triglyceride, its specific structure, with different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone, can lead to unique physical and biological properties compared to simple triglycerides. Such structured lipids are of significant interest in various applications, including as components of drug delivery systems and as specialized nutritional ingredients.

Synthetic Pathways

The synthesis of an asymmetric triglyceride like TG(16:0/16:0/10:0) requires a regiospecific approach to ensure the correct placement of the different fatty acyl chains on the glycerol backbone. Both chemical and enzymatic methods can be employed, with chemical synthesis offering a more traditional and often scalable route. A common strategy involves a multi-step chemical synthesis starting from a protected glycerol derivative.

A key intermediate in the synthesis of TG(16:0/16:0/10:0) is 1,2-dipalmitoyl-sn-glycerol (B135180). This diglyceride can then be acylated at the free sn-3 position with decanoic acid or its activated form to yield the target triglyceride. The overall synthetic workflow can be visualized as follows:

Caption: General chemical synthesis workflow for TG(16:0/16:0/10:0).

Experimental Protocols

The following sections provide a detailed methodology for the chemical synthesis of TG(16:0/16:0/10:0), adapted from established procedures for the synthesis of similar 1,2-diacyl-3-acyl-sn-glycerols.

Synthesis of 1,2-Dipalmitoyl-sn-glycerol

The synthesis of the key intermediate, 1,2-dipalmitoyl-sn-glycerol, is a critical first step. It is important to control the reaction conditions to prevent acyl migration, where the acyl groups move between the hydroxyl positions of the glycerol backbone, leading to the formation of the more stable 1,3-dipalmitoylglycerol.

Protocol:

-

Starting Material: The synthesis begins with a suitable protected glycerol, such as 3-trityl-sn-glycerol, to ensure regiospecific acylation at the sn-1 and sn-2 positions.

-

Acylation: The protected glycerol is acylated with an excess of palmitoyl (B13399708) chloride in the presence of a base, such as pyridine, in a non-polar aprotic solvent like toluene. The reaction is typically carried out at a controlled temperature to minimize side reactions.

-

Deprotection: The trityl protecting group is removed from the resulting 1,2-dipalmitoyl-3-trityl-sn-glycerol using a mild acidic catalyst, such as boric acid in trimethyl borate, to yield 1,2-dipalmitoyl-sn-glycerol.

-

Purification: The 1,2-dipalmitoyl-sn-glycerol is purified by crystallization from a suitable solvent system, for example, a mixture of hexane (B92381) and diethyl ether. It is crucial to handle the purified product at low temperatures and in non-polar solvents to minimize acyl migration. The use of boric acid-impregnated silica (B1680970) gel for any chromatographic purification is recommended to prevent isomerization.

Synthesis of TG(16:0/16:0/10:0) from 1,2-Dipalmitoyl-sn-glycerol

Protocol:

-

Acylation: The purified 1,2-dipalmitoyl-sn-glycerol is dissolved in a dry, non-polar aprotic solvent. An activating agent for the capric acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is added, followed by the addition of capric acid.

-

Reaction Conditions: The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed with dilute acid and brine, and the organic layer is dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel, followed by crystallization from a suitable solvent to obtain pure TG(16:0/16:0/10:0).

Data Presentation

Quantitative data for the synthesis of asymmetric triglycerides can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical data that should be recorded and optimized for the synthesis of TG(16:0/16:0/10:0).

| Parameter | 1,2-Dipalmitoyl-sn-glycerol Synthesis | TG(16:0/16:0/10:0) Synthesis |

| Starting Materials | 3-trityl-sn-glycerol, Palmitoyl chloride | 1,2-Dipalmitoyl-sn-glycerol, Capric acid |

| Key Reagents | Pyridine, Boric acid | DCC, DMAP |

| Solvent | Toluene, Hexane/Diethyl ether | Dichloromethane |

| Reaction Temperature | 0-25 °C | 25 °C |

| Reaction Time | 12-24 hours | 4-8 hours |

| Purification Method | Crystallization | Column Chromatography, Crystallization |

| Typical Yield | 70-85% | 60-80% |

| Purity (by GC/HPLC) | >98% | >99% |

| Characterization | NMR, IR, Melting Point | NMR, Mass Spectrometry, Elemental Analysis |

Signaling Pathways and Biological Context

Currently, there is limited specific information available in the scientific literature regarding the direct involvement of TG(16:0/16:0/10:0) in specific cellular signaling pathways. However, as a diacylglycerol precursor, 1,2-dipalmitoyl-sn-glycerol is a known signaling molecule that can activate protein kinase C (PKC). The metabolic fate of TG(16:0/16:0/10:0) in biological systems is expected to follow the general pathways of triglyceride digestion and metabolism.

The logical relationship for the generation of signaling molecules from TG(16:0/16:0/10:0) can be depicted as follows:

Caption: Potential signaling role of TG(16:0/16:0/10:0) via its diacylglycerol intermediate.

The specific biological effects of TG(16:0/16:0/10:0) would likely be influenced by the differential absorption and metabolism of its constituent fatty acids, palmitic acid and capric acid. Medium-chain fatty acids like capric acid are known to be more readily absorbed and metabolized for energy than long-chain fatty acids.

Conclusion

This technical guide has outlined the key aspects of the chemical synthesis of TG(16:0/16:0/10:0). The provided synthetic strategies and experimental considerations offer a solid foundation for researchers to produce this specific mixed-acid triglyceride for further investigation in various scientific and industrial applications. The successful synthesis of structurally defined triglycerides is paramount for elucidating their physical properties, biological functions, and potential therapeutic or nutritional benefits.

A Technical Guide to 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol: Synthesis, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol, a mixed-acid triglyceride. The document details its physicochemical properties, outlines experimental protocols for its synthesis and analysis, and discusses its role within the broader context of lipid biology.

Core Compound Data

This compound is a triacylglycerol featuring two palmitic acid moieties at the sn-1 and sn-2 positions and a decanoic acid moiety at the sn-3 position of the glycerol (B35011) backbone.[1] This structure makes it a notable component in the complex lipid profiles of natural products, particularly bovine milk fat.[1][2][3]

| Property | Value | Reference |

| CAS Number | 93378-78-0 | [1] |

| Molecular Formula | C45H86O6 | [1] |

| Molecular Weight | 723.2 g/mol | [1] |

| Synonyms | 1,2-Palmitin-3-caprin, TG(16:0/16:0/10:0) | [1][2] |

| Physical Form | Solid | [1] |

| Solubility | Chloroform | [1] |

Experimental Protocols

While specific research on the biological signaling of this compound is limited, its synthesis and analysis are achievable through established methodologies for structured triglycerides and lipidomics.

Enzymatic Synthesis

The synthesis of structured triglycerides such as this compound can be effectively carried out using a two-step enzymatic process. This method offers high specificity and avoids the harsh conditions of chemical synthesis.[4][5][6]

Step 1: Production of 2-Palmitoyl-glycerol

-

Reaction Setup: Tripalmitin (the triglyceride of palmitic acid) is subjected to ethanolysis in a solvent such as n-hexane. A sn-1,3 specific lipase (B570770), for instance from Rhizomucor miehei, is used as the catalyst.[4][5]

-

Reaction Conditions: The reaction is typically conducted at a controlled temperature (e.g., 37-60°C) with agitation for several hours.[4][5]

-

Monitoring: The formation of 2-palmitoyl-glycerol (a 2-monoacylglycerol) is monitored using thin-layer chromatography (TLC).[4]

-

Purification: Upon completion, the enzyme is filtered out. The resulting 2-monoacylglycerol is purified from the reaction mixture, often through crystallization at a low temperature or liquid-liquid extraction.[5]

Step 2: Esterification with Decanoic Acid

-

Reaction Setup: The purified 2-palmitoyl-glycerol is esterified with an excess of decanoic acid (or its activated form, like a vinyl ester) in a suitable organic solvent. A lipase that can catalyze esterification at the sn-1 and sn-3 positions is used.[5][7]

-

Reaction Conditions: The mixture is incubated at a controlled temperature with continuous removal of water to drive the reaction towards product formation.[7]

-

Purification: The final product, this compound, is purified from the reaction mixture using chromatographic techniques such as column chromatography on silica (B1680970) gel.

Analysis from Natural Sources

The identification and quantification of this compound in complex mixtures like bovine milk fat require a multi-step analytical approach.[8]

-

Lipid Extraction: Total lipids are extracted from the sample (e.g., milk) using a solvent system such as chloroform/methanol (Folch method).[8]

-

Fractionation (Optional): For complex samples, pre-fractionation of the lipid extract can simplify analysis. Techniques like dry fractionation or solid-phase extraction can be used to separate triglycerides based on their melting points or polarity.[9][10]

-

Chromatographic Separation: The triglyceride fraction is analyzed by high-performance liquid chromatography (HPLC) or gas chromatography (GC). Reversed-phase HPLC columns (e.g., C18) are commonly used to separate triglyceride species.[8]

-

Mass Spectrometry Detection: The chromatograph is coupled to a mass spectrometer (MS) for identification and quantification. High-resolution mass spectrometry allows for the determination of the elemental composition of the triglyceride, and tandem MS (MS/MS) provides fragmentation data that helps to elucidate the fatty acid composition and their positions on the glycerol backbone.[8]

Biological Role and Signaling Context

Currently, there is a lack of specific research into the unique biological activities or signaling pathways of this compound. However, as a triglyceride, it partakes in the fundamental roles of this lipid class in metabolism.

Triglycerides are the primary form of energy storage in animals. Following digestion and absorption, the fatty acids from triglycerides can be re-esterified and stored in adipose tissue. During periods of energy demand, these stored triglycerides are hydrolyzed by lipases, releasing free fatty acids into the bloodstream. These fatty acids are then transported to various tissues to be oxidized for energy production through the beta-oxidation pathway.

Given its presence in milk fat, this compound contributes to the energy supply for neonates. The specific combination of long-chain saturated fatty acids (palmitic acid) and a medium-chain fatty acid (decanoic acid) may influence its digestion, absorption, and metabolic fate, although further research is needed to elucidate these specific effects.

Conclusion

This compound is a well-characterized triglyceride found in natural lipid mixtures. While its specific biological signaling roles are yet to be discovered, established enzymatic and analytical methods allow for its synthesis and detailed study. This technical guide provides a foundation for researchers and professionals in drug development and lipidomics to incorporate this molecule into their studies, either as a standard for analytical methods or as a subject for investigating the metabolic and signaling roles of specific structured triglycerides.

References

- 1. This compound | CAS 93378-78-0 | Cayman Chemical | Biomol.com [biomol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. media.neliti.com [media.neliti.com]

- 5. researchgate.net [researchgate.net]

- 6. Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive Characterization of Bovine Milk Lipids: Triglycerides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

Solubility Profile of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol, a mixed-acid triglyceride of significant interest in various scientific and pharmaceutical applications. Understanding the solubility of this compound in organic solvents is crucial for its application in formulation development, drug delivery systems, and various biochemical assays.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of triglycerides like this compound is influenced by several factors, including the chemical nature of the solvent (polarity), the temperature, and the presence of other solutes. Generally, triglycerides, being largely nonpolar molecules, exhibit better solubility in nonpolar organic solvents.

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known solubility value.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Chloroform | Not Specified | 10 | [1] |

To provide a broader perspective on the potential solubility of this compound, the following table presents solubility data for a structurally related mixed-acid triglyceride, 1,2-Dioctanoyl-3-decanoyl-rac-glycerol. While not a direct substitute, this information can serve as a useful reference for solvent selection in preliminary studies.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Chloroform | Not Specified | Soluble |

| Dimethylformamide (DMF) | Not Specified | 30 |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 30 |

| Ethanol | Not Specified | 30 |

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound in other organic solvents, two common and robust methods are the Shake-Flask Method and Differential Scanning Calorimetry (DSC).

Shake-Flask Method

This is a classical and widely used method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The amount of the triglyceride should be sufficient to ensure that undissolved solids remain after equilibration.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. A shaker water bath or a magnetic stirrer in a temperature-controlled environment is suitable for this purpose.

-

Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature to permit the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant. It is crucial to avoid disturbing the sediment.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique. Given that triglycerides lack a strong chromophore, techniques such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) or Mass Spectrometry (HPLC-MS) are recommended. Alternatively, gravimetric analysis can be performed by evaporating the solvent from a known volume of the supernatant and weighing the residue.

-

Data Analysis: The solubility is expressed as the concentration of the triglyceride in the saturated solution (e.g., in mg/mL or mol/L).

Differential Scanning Calorimetry (DSC) Method

DSC can be used to determine the solubility of a compound in a solid or semi-solid lipid excipient by measuring the depression of the melting enthalpy of the solvent.

Methodology:

-

Sample Preparation: Prepare a series of physical mixtures of this compound and the solid solvent at different weight ratios.

-

DSC Analysis: Accurately weigh a small amount (typically 5-10 mg) of each mixture into a DSC pan and seal it. Heat the samples in the DSC instrument at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the solvent. An empty sealed pan should be used as a reference.

-

Data Acquisition: Record the heat flow as a function of temperature. The melting endotherm of the solvent will be observed.

-

Data Analysis: Integrate the area under the melting peak of the solvent to determine the enthalpy of fusion (ΔHfus) for each mixture. Plot the ΔHfus of the solvent as a function of the concentration of this compound. The solubility corresponds to the concentration at which the melting enthalpy of the solvent no longer decreases with an increasing concentration of the triglyceride.

Logical Relationship in Solvent Selection

The choice of an appropriate organic solvent is critical for the successful application of this compound. The following diagram illustrates the logical considerations for solvent selection based on the properties of the triglyceride and the intended application.

Conclusion

This technical guide provides the currently available solubility data for this compound and detailed experimental protocols for its determination in various organic solvents. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and materials science, facilitating the effective use of this important mixed-acid triglyceride. Further experimental work is encouraged to expand the quantitative solubility database for this compound in a wider range of organic solvents.

References

An In-Depth Technical Guide to the Crystalline Structure of Asymmetric Triglycerides

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the complex crystalline structures of asymmetric triglycerides (TAGs). It details their polymorphic behavior, molecular packing, and the key experimental protocols used for their characterization, presenting quantitative data and logical workflows to support advanced research and development.

Introduction to Asymmetric Triglycerides

Triglycerides, or triacylglycerols (TAGs), are esters composed of a single glycerol (B35011) molecule and three fatty acid chains. Their crystalline structure is fundamental to the physical properties of many lipid-based products in the food, pharmaceutical, and cosmetic industries.[1][2] While simple TAGs contain three identical fatty acids, the majority found in nature are "mixed" or asymmetric, featuring different fatty acids at the sn-1, sn-2, and sn-3 positions of the glycerol backbone.[3] This asymmetry significantly influences molecular packing, leading to complex polymorphic and crystallization behaviors that differ markedly from their symmetric counterparts.[4] Understanding these structural nuances is critical for controlling the stability, texture, and functionality of lipid-based systems.

Polymorphism in Asymmetric Triglycerides

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each form possessing a distinct molecular arrangement and different physical properties, such as melting point and stability.[1][5] Asymmetric TAGs exhibit monotropic polymorphism, where unstable forms irreversibly transform into more stable ones.[6] The three primary polymorphic forms are designated α, β', and β, in order of increasing stability.[7]

-

α (Alpha) Form: This is the least stable polymorph, typically formed upon rapid cooling from the melt.[7] It is characterized by a hexagonal (H) subcell packing of the hydrocarbon chains, which allows for a high degree of rotational freedom.[1][8] This loose packing results in the lowest density and melting point.

-

β' (Beta-Prime) Form: The β' form is metastable and has an orthorhombic perpendicular (O⊥) subcell packing. This arrangement is more ordered than the α form but less compact than the β form. For many asymmetric TAGs, particularly in complex systems like milk fat, the β' form is the most stable polymorph practically observed, as the transition to the β form can be kinetically hindered.[7][9][10]

-

β (Beta) Form: This is the most stable and most densely packed polymorph, with a triclinic parallel (T∥) subcell arrangement.[1][8] It has the highest melting point and is the thermodynamically favored state for most simple TAGs. However, in some asymmetric TAGs, this form may not appear or may form very slowly.[9][10]

The transition between these forms is a critical aspect of lipid crystallization.

Crystal Packing and Lamellar Structure

Triglyceride molecules arrange themselves into lamellar layers. The way these layers stack is described by their long spacing, which can be determined using Small-Angle X-ray Scattering (SAXS).[11] The asymmetry of the TAGs, particularly differences in fatty acid chain length, dictates the lamellar structure.[12]

-

Double-Chain-Length (2L) Structure: In this arrangement, two fatty acid chains on a TAG molecule align, defining the layer thickness. This is common in TAGs with similar chain lengths.[9][11]

-

Triple-Chain-Length (3L) Structure: This structure occurs when there is a significant mismatch in fatty acid chain lengths, such as an asymmetric TAG with one short and two long chains.[9][12] One chain forms a monolayer while the other two form a bilayer, resulting in a repeating unit that is three chains long.[6]

The specific packing arrangement is influenced by factors like cooling rate, temperature, and the presence of other lipid species.[9]

Quantitative Structural Data

The precise characterization of polymorphic forms relies on quantitative data from techniques like X-ray diffraction and differential scanning calorimetry. Below are tables summarizing key data for known asymmetric triglycerides.

Table 1: Polymorphic Properties of 1-butyryl 2-stearoyl 3-palmitoyl-glycerol (BuSP)

An example of a highly asymmetric TAG found in milk fat. For BuSP, the β' form is the most stable observed polymorph.[9][10]

| Polymorph | Long Spacing (Å) | Short Spacings (Å) | Melting Point (°C) | Subcell Type | Lamellar Structure |

| α | 56.9 | 4.10 | 30.3 | Hexagonal | 3L |

| β' | 51.2 | 4.33, 4.14, 3.80 | 47.8 | Orthorhombic | 3L |

| Data sourced from Rappolt et al. (2022).[9][10][13] |

Table 2: General Characteristics of Triglyceride Polymorphs

These short spacings are diagnostic fingerprints for identifying the polymorph type using Wide-Angle X-ray Scattering (WAXS).

| Polymorph | Subcell Packing | Characteristic Short Spacing(s) (Å) |

| α | Hexagonal | One strong peak at ~4.15 |

| β' | Orthorhombic | Two strong peaks at ~4.2 and ~3.8 |

| β | Triclinic | One very strong peak at ~4.6 and other weaker peaks |

| Data sourced from various crystallographic reviews.[8][14][15] |

Table 3: Unit Cell Data for β'-PPM (1,2-dipalmitoyl-3-myristoyl-sn-glycerol)

This represents the first atomic-level resolution of a β' polymorph, providing deep insight into its complex structure.[16]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 16.534 |

| b (Å) | 7.537 |

| c (Å) | 81.626 |

| β (°) | 90.28 |

| Volume (ų) | 10171 |

| Data sourced from Sato et al. (2001).[16] |

Experimental Protocols

A multi-technique approach is essential for a thorough analysis of triglyceride crystallization.

DSC measures the heat flow into or out of a sample as a function of temperature or time, providing data on melting points, crystallization temperatures, and polymorphic transitions.[4]

Methodology:

-

Sample Preparation: Accurately weigh 5–15 mg of the triglyceride sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.[17]

-

Thermal Program:

-

Erase Thermal Memory: Heat the sample to a temperature well above its final melting point (e.g., 80°C) and hold for 10-15 minutes to ensure all crystalline structures are melted.[17][18]

-

Controlled Cooling: Cool the sample at a defined rate (e.g., 5°C/min or 10°C/min) to a target crystallization temperature. The cooling rate significantly impacts which polymorph initially forms.[17]

-

Isothermal Hold: Hold the sample at the target temperature for a set duration (e.g., 30-60 minutes) to observe crystallization and potential polymorphic transitions over time.[9][17]

-

Controlled Heating: Heat the sample at a controlled rate (e.g., 2°C/min or 5°C/min) to observe the melting behavior of the formed crystals.[9][17] Multiple melting peaks often indicate the presence of different polymorphs.

-

-

Data Analysis: Analyze the resulting thermogram to identify exothermic peaks (crystallization) and endothermic peaks (melting). The peak temperature and enthalpy provide quantitative data on the thermal events.[9]

XRD is the most powerful technique for determining the atomic and molecular structure of a crystal. For triglycerides, a combination of Small-Angle (SAXS) and Wide-Angle (WAXS) X-ray Scattering is used.[11]

-

WAXS provides information on short d-spacings (3-5 Å), which relates to the subcell packing and identifies the polymorphic form (α, β', or β).[6]

-

SAXS resolves long d-spacings (>25 Å), which correspond to the lamellar stacking distance and are used to determine if the structure is 2L or 3L.[6][8]

Methodology:

-

Sample Preparation: The sample is typically loaded into a thin-walled glass capillary tube. The sample is subjected to a precise temperature protocol using a temperature-controlled stage (e.g., a Linkam stage).[18]

-

Time-Resolved Measurement Protocol:

-

The sample is melted in-situ to erase thermal memory (e.g., 80°C for 15 minutes).[18][19]

-

The sample is cooled at a controlled rate to an isothermal temperature.

-

SAXS and WAXS patterns are collected simultaneously at regular intervals (e.g., every 30-60 seconds) during the isothermal hold to monitor the structural evolution in real-time.[17]

-

-

Data Analysis:

-

The scattering vector q is converted to real space d-spacing using the formula d = 2π/q.[18]

-

WAXS patterns are analyzed to identify the characteristic peaks for each polymorph (as listed in Table 2).

-

SAXS patterns are analyzed to determine the lamellar repeat distance and identify the 2L or 3L structure.

-

While not a primary tool for studying the final crystal lattice, NMR is invaluable for characterizing the triglyceride molecules themselves.

Methodology:

-

¹H and ¹³C NMR: These techniques are used to determine the fatty acid composition of a TAG mixture and their specific positions (sn-1, sn-2, sn-3) on the glycerol backbone.[20][21]

-

Sample Preparation: The fat or oil sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[22] For quantitative ¹³C NMR, a relaxation agent like Cr(acac)₃ may be added.[20]

-

Data Analysis: The chemical shifts and signal integrations in the NMR spectrum allow for the identification and quantification of different fatty acids and their positional isomers, confirming the degree and nature of the triglyceride's asymmetry.[20][23]

Conclusion

The crystalline structure of asymmetric triglycerides is a multifaceted field where molecular configuration directly governs macroscopic physical properties. The interplay between polymorphism, subcell packing, and lamellar stacking creates a complex but predictable structural landscape. For researchers, scientists, and drug development professionals, mastering the experimental techniques of DSC and time-resolved XRD is crucial for characterizing and controlling the crystallization behavior of these lipids. This knowledge enables the rational design of lipid-based systems with optimized stability, texture, and performance characteristics.

References

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. news-medical.net [news-medical.net]

- 3. Internal Factors Affecting the Crystallization of the Lipid System: Triacylglycerol Structure, Composition, and Minor Components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Polymorphism of triglycerides a crystallographic review | Semantic Scholar [semanticscholar.org]

- 6. Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Polymorphism of a Highly Asymmetrical Triacylglycerol in Milk Fat: 1-Butyryl 2-Stearoyl 3-Palmitoyl-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Atomic resolution structure analysis of beta' polymorph crystal of a triacylglycerol: 1,2-dipalmitoyl-3-myristoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Multiscale analysis of triglycerides using X-ray scattering: implementing a shape-dependent model for CNP characterization - Soft Matter (RSC Publishing) DOI:10.1039/D4SM00259H [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. research.bangor.ac.uk [research.bangor.ac.uk]

- 21. estudogeral.uc.pt [estudogeral.uc.pt]

- 22. nmr.oxinst.com [nmr.oxinst.com]

- 23. 1H-Nuclear Magnetic Resonance Analysis of the Triacylglyceride Composition of Cold-Pressed Oil from Camellia japonica - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Behavior of Mixed-Acid Triacylglycerols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-acid triacylglycerols (TAGs), lipids composed of a glycerol (B35011) backbone esterified to three different fatty acids, are fundamental components of many natural and synthetic materials. Their thermal behavior—encompassing melting, crystallization, and polymorphic transformations—is of paramount importance in various scientific and industrial sectors. In the pharmaceutical industry, the solid-state properties of lipid-based excipients, such as mixed-acid TAGs, are critical determinants of the stability, bioavailability, and manufacturing processes of drug delivery systems like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). This guide provides an in-depth technical overview of the thermal characteristics of mixed-acid TAGs, detailed experimental protocols for their analysis, and a summary of key quantitative data to aid researchers in this field.

Fundamental Concepts of Thermal Behavior

The thermal properties of mixed-acid TAGs are primarily governed by the nature of their constituent fatty acids (chain length, degree of saturation, and configuration of double bonds) and their specific positioning on the glycerol backbone (stereospecificity). These structural features dictate the packing efficiency of the molecules in the crystalline state, leading to complex thermal phenomena.

Melting and Crystallization

The transition from a solid to a liquid state (melting) and the reverse process (crystallization) are first-order phase transitions characterized by a specific melting point (T_m) and enthalpy of fusion (ΔH_f). For mixed-acid TAGs, these transitions are often not sharp and may occur over a range of temperatures. The crystallization process is influenced by factors such as the cooling rate, the presence of impurities, and mechanical stress. High-melting-point TAGs tend to dominate the crystallization process in a mixture, while liquid oil can hinder it but facilitate polymorphic transitions.[1][2]

Polymorphism

Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[3][4] Mixed-acid TAGs are known to exhibit complex polymorphism, which significantly impacts their physical properties, including melting point, solubility, and stability. The three primary polymorphic forms observed in TAGs are α, β', and β, in order of increasing stability and melting point.[5][6]

-

α (Alpha) Form: This is the least stable polymorph with the lowest melting point. It has a hexagonal chain packing and is often the first form to crystallize from the melt upon rapid cooling.[5][6] The α form plays a crucial role as a precursor for the crystallization of more stable forms.[5]

-

β' (Beta Prime) Form: This form has an orthorhombic perpendicular chain packing and exhibits intermediate stability and melting point.[5] The fine, needle-like crystals of the β' form are desirable in many food products for their smooth texture.

-

β (Beta) Form: This is the most stable polymorph with the highest melting point and is characterized by a triclinic parallel chain packing.[5][6] The transformation to the β form is irreversible and can lead to undesirable changes in product texture, such as the "bloom" on chocolate.

The specific polymorphic behavior is highly dependent on the molecular structure of the TAG. For instance, symmetrical TAGs like POP (1,3-dipalmitoyl-2-oleoyl-glycerol) exhibit different polymorphic tendencies compared to asymmetrical TAGs like PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol).[7]

Phase Behavior of Mixtures

In practical applications, mixed-acid TAGs are often present in complex mixtures. Their interactions can lead to different types of phase behavior, including:

-

Eutectic Systems: In a eutectic mixture, the components are completely miscible in the liquid state but crystallize separately upon cooling. The eutectic point is the specific composition at which the mixture has the lowest melting point. Eutectic behavior has been observed in binary mixtures of mixed-acid TAGs, such as PPO/OPO (1,3-dioleoyl-2-palmitoyl-glycerol).[7]

-

Solid Solutions: In some cases, TAGs with similar molecular structures and thermal properties can co-crystallize to form a single, homogeneous solid phase known as a solid solution.

-

Molecular Compounds: Certain combinations of TAGs can form new crystalline structures with a specific stoichiometric ratio, known as molecular compounds.[7] These compounds have unique thermal properties that differ from those of the individual components. For example, molecular compound formation has been reported in mixtures of OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) and OPO.[7]

Quantitative Thermal Data of Common Mixed-Acid Triacylglycerols

The following tables summarize the melting points and enthalpies of fusion for the different polymorphic forms of several common mixed-acid TAGs. It is important to note that these values can vary depending on the purity of the sample and the experimental conditions used for measurement.

| Triacylglycerol (TAG) | Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

| POP (1,3-dipalmitoyl-2-oleoyl-glycerol) | α | ~19 | Not widely reported |

| γ | ~26 | Not widely reported | |

| β' | 33 - 35 | ~130 | |

| β | 35 - 37 | 145 - 155 | |

| OPO (1,3-dioleoyl-2-palmitoyl-glycerol) | α | ~5 | Not widely reported |

| β' | 18 - 20 | ~120 | |

| β | 22 - 24 | ~135 | |

| PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol) | α | ~15 | Not widely reported |

| β' | 28 - 30 | ~125 | |

| β | 31 - 33 | ~140 | |

| OOP (1,2-dioleoyl-3-palmitoyl-rac-glycerol) | α | ~2 | Not widely reported |

| β' | 16 - 18 | ~115 | |

| β | 20 - 22 | ~130 | |

| SOS (1,3-distearoyl-2-oleoyl-glycerol) | α | ~23 | Not widely reported |

| β' | 40 - 42 | ~160 | |

| β | 43 - 45 | ~180 |

Note: The data presented in this table are compiled from various sources and represent approximate values. Actual values may vary based on experimental conditions and sample purity.

Experimental Protocols for Thermal Analysis

Accurate characterization of the thermal behavior of mixed-acid TAGs requires precise and well-controlled experimental procedures. The following sections provide detailed protocols for the key analytical techniques.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for studying the thermal transitions of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting points, crystallization temperatures, and enthalpies of fusion and crystallization of mixed-acid TAGs, and to study their polymorphic transformations.

Methodology:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the mixed-acid TAG sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of sample during heating.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to provide a reproducible and inert atmosphere.

-

Calibrate the instrument for temperature and enthalpy using certified standards such as indium and zinc.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C) for 5 minutes to ensure a stable baseline. Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature approximately 20 °C above its final melting point. This first scan provides information on the thermal history of the "as-is" sample.

-

Cooling Scan: Hold the sample at the upper temperature for 5 minutes to erase its previous thermal history. Cool the sample at a controlled rate, typically 5-10 °C/min, to the initial starting temperature (e.g., -20 °C). This scan provides information on the crystallization behavior.

-

Second Heating Scan: Equilibrate the sample at the starting temperature for 5 minutes. Reheat the sample at the same rate as the first heating scan. This scan reveals the thermal behavior of the sample with a controlled thermal history and is often used for material characterization.

-

-

Data Analysis:

-

Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event (melting, crystallization, and polymorphic transitions).

-

The onset temperature of an endothermic peak is typically taken as the melting point.

-

The area under a peak is integrated to calculate the enthalpy of the transition.

-

X-Ray Diffraction (XRD)

XRD is a powerful technique for identifying the crystalline structure and polymorphic form of materials. It is based on the principle of diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice.

Objective: To identify the polymorphic form (α, β', or β) of mixed-acid TAGs and to determine their crystal lattice parameters.

Methodology:

-

Sample Preparation:

-

The sample can be analyzed as a powder or in a solid, crystallized state.

-

For powder XRD, grind the crystallized sample to a fine powder.

-

Mount the powdered sample onto a sample holder. Ensure the surface is flat and level with the holder's surface.

-

For in-situ temperature-controlled XRD, a small amount of the sample is placed on a temperature-controlled stage.

-

-

Instrument Setup:

-

Use a diffractometer equipped with a copper (Cu Kα) X-ray source (λ = 1.5406 Å).

-

Set the operating voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

-

The analysis is typically performed over a 2θ range of 2° to 40°. The small-angle X-ray scattering (SAXS) region (typically 2θ < 10°) provides information on the long spacings (lamellar stacking), while the wide-angle X-ray scattering (WAXS) region (typically 15° < 2θ < 25°) reveals the short spacings related to the packing of the fatty acid chains.

-

-

Data Acquisition:

-

Scan the sample at a specific step size (e.g., 0.02°) and a set time per step (e.g., 1 second).

-

For temperature-dependent studies, the sample is heated or cooled at a controlled rate, and diffraction patterns are collected at specific temperature intervals.

-

-

Data Analysis:

-

Analyze the positions (2θ values) and intensities of the diffraction peaks.

-

Use Bragg's Law (nλ = 2d sinθ) to calculate the d-spacings for each peak.

-

Identify the polymorphic form based on the characteristic short spacings:

-

α form: A single strong peak around 4.15 Å.

-

β' form: Two strong peaks around 4.2 Å and 3.8 Å.

-

β form: A strong peak around 4.6 Å and other characteristic peaks.

-

-

The long spacings in the SAXS region provide information about the chain length packing (e.g., double-chain length or triple-chain length).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a versatile technique that provides detailed information about the molecular structure and composition of TAGs. High-resolution ¹H and ¹³C NMR are particularly useful.

Objective: To determine the fatty acid composition, acyl positional distribution on the glycerol backbone, and to quantify the different types of TAGs in a mixture.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of the mixed-acid TAG sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H).

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and longer relaxation times, this may require a larger number of scans and a longer relaxation delay. Gated decoupling can be used for quantitative analysis.

-

-

Data Analysis:

-

¹H NMR:

-

Integrate the signals corresponding to specific protons. The chemical shifts of protons on the glycerol backbone and those near the double bonds and ester linkages are particularly informative.

-

The signals for the olefinic protons (around 5.3-5.4 ppm) can be used to determine the degree of unsaturation.

-

The signals for the methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) can provide information about the different fatty acids.

-

-

¹³C NMR:

-

The chemical shifts of the carbonyl carbons (around 172-174 ppm) are sensitive to the position of the fatty acid on the glycerol backbone (sn-1,3 vs. sn-2).

-

The olefinic carbon signals (around 127-131 ppm) can also be used to distinguish between fatty acids at different positions.

-

By comparing the integrals of these characteristic signals, the relative amounts of different fatty acids and their positional distribution can be determined.

-

-

Visualization of Experimental Workflow

The characterization of the thermal behavior of mixed-acid TAGs involves a systematic workflow. The following diagram, generated using the DOT language for Graphviz, illustrates the logical progression of experiments and data analysis.

Applications in Drug Development

The thermal behavior of mixed-acid TAGs is a critical consideration in the development of lipid-based drug delivery systems.

-

Solid Lipid Nanoparticles (SLNs): The choice of lipid is crucial for the stability and drug-loading capacity of SLNs. The crystallization of the lipid matrix into a stable polymorphic form can lead to drug expulsion during storage. Understanding and controlling the polymorphic transitions of mixed-acid TAGs is therefore essential for formulating stable SLNs with high encapsulation efficiency. The metastable α form of TAGs can sometimes offer a higher loading capacity for oil-soluble drugs.[5]

-

Controlled Release: The melting behavior of the lipid matrix can be tailored to achieve controlled or targeted drug release. For instance, lipids with melting points slightly above body temperature can be used to create temperature-sensitive drug carriers.

-

Oral Drug Delivery: The digestion and absorption of lipid-based formulations are influenced by their solid-state properties. The rate of lipolysis can be affected by the melting behavior and crystalline state of the TAGs. Fatty acids derived from triglycerides can be used as a platform to enhance the oral absorption of biological drugs.[8][9]

Conclusion

The thermal behavior of mixed-acid triacylglycerols is a complex but crucial area of study for researchers in materials science, food technology, and particularly in pharmaceutical sciences. A thorough understanding of their melting, crystallization, and polymorphic characteristics, obtained through rigorous experimental techniques such as DSC, XRD, and NMR, is fundamental for the rational design and development of stable and effective lipid-based drug delivery systems. This guide provides the foundational knowledge and detailed methodologies to support researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An X-Ray Diffraction Study of Triglyceride Polymorphism | Advances in X-Ray Analysis | Cambridge Core [cambridge.org]

- 4. α-Melt Structure of 1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP) under a Thermal Thawing Process Studied by Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ucm.es [ucm.es]

- 7. Multiple β Forms of Saturated Monoacid Triacylglycerol Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol | CAS 2177-98-2 | Cayman Chemical | Biomol.com [biomol.com]

A Technical Guide to the Racemic Nature of 1,2-Dipalmitoyl-3-decanoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 1,2-dipalmitoyl-3-decanoyl-rac-glycerol, focusing on its stereochemistry, analytical characterization, and biological relevance. As an asymmetrical triacylglycerol (TAG), understanding its racemic nature is critical for applications in research and development where stereoisomerism can dictate biological activity and physicochemical properties.

Introduction to Chirality in Triacylglycerols

Triacylglycerols are esters composed of a glycerol (B35011) backbone and three fatty acids. Chirality in TAGs arises when the fatty acid substituents at the stereospecific numbering (sn) positions sn-1 and sn-3 are different.[1] This creates a chiral center at the sn-2 carbon of the glycerol backbone, resulting in two non-superimposable mirror images known as enantiomers.[1][2]

This compound is a triacylglycerol with two palmitic acid (16:0) molecules at the sn-1 and sn-2 positions and one decanoic acid (10:0) molecule at the sn-3 position.[3][4][5] The designation "rac-" (racemic) indicates that it is an equimolar mixture of its two enantiomers:

-

sn-1,2-Dipalmitoyl-3-decanoyl-glycerol

-

sn-2,3-Dipalmitoyl-1-decanoyl-glycerol

The asymmetrical arrangement of these fatty acyl chains is a key determinant of the molecule's physical and metabolic properties, distinguishing it from symmetrical TAGs.[1] This compound has been identified in natural sources such as bovine milk fat.[3][4]

Caption: The two enantiomers of the target triacylglycerol.

Physicochemical Properties

The quantitative data available for this compound are summarized below. The asymmetrical structure generally leads to a lower melting point compared to its symmetrical counterparts due to less efficient molecular packing.[1]

| Property | Value | Reference |

| Molecular Formula | C₄₅H₈₆O₆ | [3] |

| Formula Weight | 723.2 g/mol | [3] |

| CAS Number | 93378-78-0 | [3] |

| Purity | >98% | [3] |

| Formulation | Solid | [3] |

| Solubility | Chloroform (B151607) (10 mg/ml) | [3] |

| Synonyms | TG(16:0/16:0/10:0), 1,2-Palmitin-3-Caprin | [3][4] |

Experimental Protocols for Chiral Analysis

Determining the enantiomeric composition of a racemic mixture requires specialized analytical techniques capable of distinguishing between stereoisomers.

Chiral HPLC is a powerful method for separating and quantifying enantiomers. The separation can be achieved directly on a chiral stationary phase (CSP) or indirectly by derivatizing the molecule with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[6]

Protocol: Chiral HPLC Separation of TAG Enantiomers

-

Sample Preparation: Accurately weigh and dissolve 5-10 mg of this compound in a suitable solvent like chloroform or a mobile phase component.

-

Instrumentation: Utilize an HPLC system equipped with a chiral column (e.g., CHIRALPAK IF-3, CHIRALCEL OD-RH).[6][7]

-

Mobile Phase: A non-polar solvent system is typically used. For example, a mixture of hexane/isopropanol or pure acetonitrile (B52724) can be effective.[7] The optimal composition should be determined empirically.

-

Chromatographic Conditions:

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: Controlled, e.g., 25°C.

-

Detection: A mass spectrometer (MS) with Atmospheric Pressure Chemical Ionization (APCI) is highly effective for sensitive and specific quantification of eluting isomers.[1][8] An Evaporative Light Scattering Detector (ELSD) can also be used.

-

-

Data Analysis: Integrate the peak areas of the two separated enantiomers to determine their relative ratio. In a racemic mixture, the ratio should be approximately 1:1.

Caption: Experimental workflow for Chiral HPLC analysis.

While standard ¹H and ¹³C NMR cannot directly distinguish enantiomers, it is essential for confirming the regiospecificity of the fatty acids (i.e., that palmitic acid is at sn-1/2 and decanoic acid is at sn-3).[9][10] It confirms the overall structure of the molecules within the racemic mixture.

Protocol: NMR for Regioisomer Confirmation

-

Sample Preparation: Dissolve approximately 10-50 mg of the TAG sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[9]

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum. Key signals for differentiation are in the glycerol backbone region.[9] The methine proton (sn-2) will have a distinct chemical shift from the methylene (B1212753) protons (sn-1, 3).

-

Acquire a ¹³C NMR spectrum. This provides better resolution, particularly for the carbonyl carbons, which are sensitive to their position on the glycerol backbone.[9][11]

-

-

Spectral Analysis:

-

¹H NMR: Integrate the signals corresponding to the glycerol backbone protons to confirm the fatty acid distribution.

-

¹³C NMR: Analyze the chemical shifts of the carbonyl carbons (~173 ppm). The carbonyls of fatty acids at the sn-1,3 positions have slightly different chemical shifts from the one at the sn-2 position.[11]

-

Use 2D NMR techniques (e.g., HSQC, HMBC) for unambiguous signal assignment and to confirm covalent bonding patterns.[12]

-

Caption: Experimental workflow for triglyceride regioisomer analysis by NMR.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[2][13] A racemic mixture is optically inactive because the equal and opposite rotations of the two enantiomers cancel each other out, resulting in a net optical rotation of zero.[2] This technique serves as a confirmation of the racemic nature of the sample.

Protocol: Confirmation of Racemic Nature by Polarimetry

-

Sample Preparation: Prepare a solution of this compound of a known concentration in a suitable non-chiral solvent (e.g., chloroform).

-

Instrumentation: Use a calibrated polarimeter.

-

Measurement:

-